molecular formula C15H24O B6325971 1-(4-Hexylphenyl)-1-propanol CAS No. 1478764-56-5

1-(4-Hexylphenyl)-1-propanol

Cat. No.: B6325971
CAS No.: 1478764-56-5
M. Wt: 220.35 g/mol
InChI Key: XCIPTDBVFSKGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hexylphenyl)-1-propanol is an aromatic secondary alcohol with a hexyl substituent on the para position of the phenyl ring. While direct experimental data on this compound are scarce in the provided evidence, its properties can be inferred through comparisons with structurally similar propanol derivatives, such as 1-propanol, 2-propanol, and other phenyl-substituted propanols (e.g., fluorophenyl or methoxyphenyl variants) .

Properties

IUPAC Name

1-(4-hexylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h9-12,15-16H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIPTDBVFSKGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:
  • 1-Propanol: A primary alcohol with the hydroxyl group on the terminal carbon.
  • 2-Propanol: A secondary alcohol with the hydroxyl group on the central carbon.
  • 1-(4-Fluorophenyl)-1-propanol: Features a fluorine substituent on the phenyl ring .
  • 1-(4-Methoxyphenyl)-1-propanol: Contains a methoxy group on the phenyl ring .
Structural Effects on Properties:

Hydrophobicity: The hexyl group in 1-(4-Hexylphenyl)-1-propanol significantly increases hydrophobicity compared to 1-propanol or 2-propanol. This property is critical for applications requiring non-polar solvent compatibility. Fluorine or methoxy substituents in analogs (e.g., 1-(4-Fluorophenyl)-1-propanol) introduce polar interactions but are less hydrophobic than hexyl .

Electron-withdrawing groups (e.g., fluorine) reduce ring electron density, affecting reaction pathways .

Reactivity with Oxidizing Agents

Comparison with 1-Propanol and 2-Propanol:

Data from the reaction of 1-propanol and 2-propanol with ozone (O₃) reveal critical differences in reaction mechanisms and product profiles (Table 1) :

Table 1: Reaction of Propanols with Ozone in Aqueous Media

Property 1-Propanol/O₃ System 2-Propanol/O₃ System
Primary Pathway Hydride transfer (60% yield) Insertion (dominant)
Main Product Propionaldehyde (60%) Acetone (87%)
Reaction Rate (M⁻¹s⁻¹) 0.64 ± 0.02 2.7 ± 0.1
Hydroxyl Radical Yield 9.8 ± 0.3% 2.4 ± 0.5%
  • Mechanistic Insights: Hydride transfer dominates in 1-propanol, producing aldehydes (e.g., propionaldehyde). In contrast, 2-propanol favors insertion, yielding ketones (e.g., acetone) . The hexylphenyl group in 1-(4-Hexylphenyl)-1-propanol would likely slow reaction rates due to steric hindrance, though electronic effects of the aryl ring could modulate pathway selectivity.
Comparison with Aromatic Propanols:
  • Methoxyphenyl Derivatives : Electron-donating methoxy groups could enhance susceptibility to electrophilic attack, altering product distributions .

Physicochemical Properties

Table 2: Hypothetical Properties of Selected Propanol Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C, est.) Solubility in Water
1-Propanol 60.10 97 Miscible
2-Propanol 60.10 82 Miscible
1-(4-Fluorophenyl)-1-propanol 168.21 ~200–220 Low
1-(4-Hexylphenyl)-1-propanol ~248.38 ~280–300 Very Low
  • Hexylphenyl Impact: The long alkyl chain drastically reduces water solubility and increases boiling point relative to simpler propanols or fluorophenyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.